Cas no 36712-34-2 (1,1'-Biphenyl,2,4,4'-trinitro-)
36712-34-2 structure
Product Name:1,1'-Biphenyl,2,4,4'-trinitro-
CAS No:36712-34-2
MF:C12H7N3O6
MW:289.200482606888
CID:316438
PubChem ID:37515
Update Time:2025-04-19
1,1'-Biphenyl,2,4,4'-trinitro- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl,2,4,4'-trinitro-
- 2,4-dinitro-1-(4-nitrophenyl)benzene
- 2,4,4'-Trinitrobiphenyl
- DTXSID30190180
- 1,1'-BIPHENYL, 2,4,4'-TRINITRO-
- CCRIS 4117
- BRN 2568504
- 2,4,4'-Trinitro-biphenyl
- CHEMBL164510
- 36712-34-2
- AKOS015962833
-
- Inchi: 1S/C12H7N3O6/c16-13(17)9-3-1-8(2-4-9)11-6-5-10(14(18)19)7-12(11)15(20)21/h1-7H
- InChI Key: OEAUPEOHNHSDSG-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C=CC=1C1C=CC(=CC=1)[N+](=O)[O-])[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 289.03351
- Monoisotopic Mass: 289.033485
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 138
- XLogP3: 3
Experimental Properties
- Density: 1.52
- Boiling Point: 456.1°Cat760mmHg
- Flash Point: 226.9°C
- Refractive Index: 1.662
- PSA: 129.42
1,1'-Biphenyl,2,4,4'-trinitro- Related Literature
-
1. Identification of isomeric di- and poly-nitrobiphenyls by mass spectrometryC. B. Thomas,J. S. Willson J. Chem. Soc. Perkin Trans. 2 1972 778
-
2. 122. The Ullmann biaryl synthesis. Part VI. The scope and mechanism of the reactionJames Forrest J. Chem. Soc. 1960 594
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